

Spectroscopic Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1351065

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(trifluoromethoxy)benzaldehyde** (CAS No. 94651-33-9). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Compound Information

| Parameter | Value |
|-------------------|---|
| Chemical Name | 2-(Trifluoromethoxy)benzaldehyde |
| CAS Number | 94651-33-9 |
| Molecular Formula | C ₈ H ₅ F ₃ O ₂ |
| Molecular Weight | 190.12 g/mol |
| Structure | <chem>O=Cc1ccccc1OC(F)(F)F</chem> |

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **2-(trifluoromethoxy)benzaldehyde**. This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|------------|
| ~10.3 | s | Aldehyde H |
| ~7.9 | d | Aromatic H |
| ~7.6 | t | Aromatic H |
| ~7.4 | d | Aromatic H |
| ~7.3 | t | Aromatic H |

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------|
| ~189 | C=O (Aldehyde) |
| ~152 | Aromatic C-O |
| ~135 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-CHO |
| ~122 | Aromatic C-H |
| ~121 (q) | -OCF ₃ |
| ~120 | Aromatic C-H |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|---|
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Ar-O) |
| ~1210 | Very Strong | C-F Stretch (-OCF ₃) |
| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Relative Abundance | Assignment |
|-----|--------------------|--|
| 190 | High | [M] ⁺ (Molecular Ion) |
| 189 | Moderate | [M-H] ⁺ |
| 161 | Moderate | [M-CHO] ⁺ |
| 133 | Low | [M-CHO-CO] ⁺ |
| 113 | Low | [C ₆ H ₄ F] ⁺ |
| 85 | High | [OCF ₃] ⁺ |
| 77 | Moderate | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic aldehydes and should be adapted as

necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-(trifluoromethoxy)benzaldehyde**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 400 MHz
 - Pulse Sequence: Standard single-pulse
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz
 - Pulse Sequence: Proton-decoupled single-pulse
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Spectral Width: -10 to 220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale to the TMS signal.
 - Integrate the peaks in the ^1H spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Measurement:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Measurement:
 - Place a small drop of liquid **2-(trifluoromethoxy)benzaldehyde** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum.
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

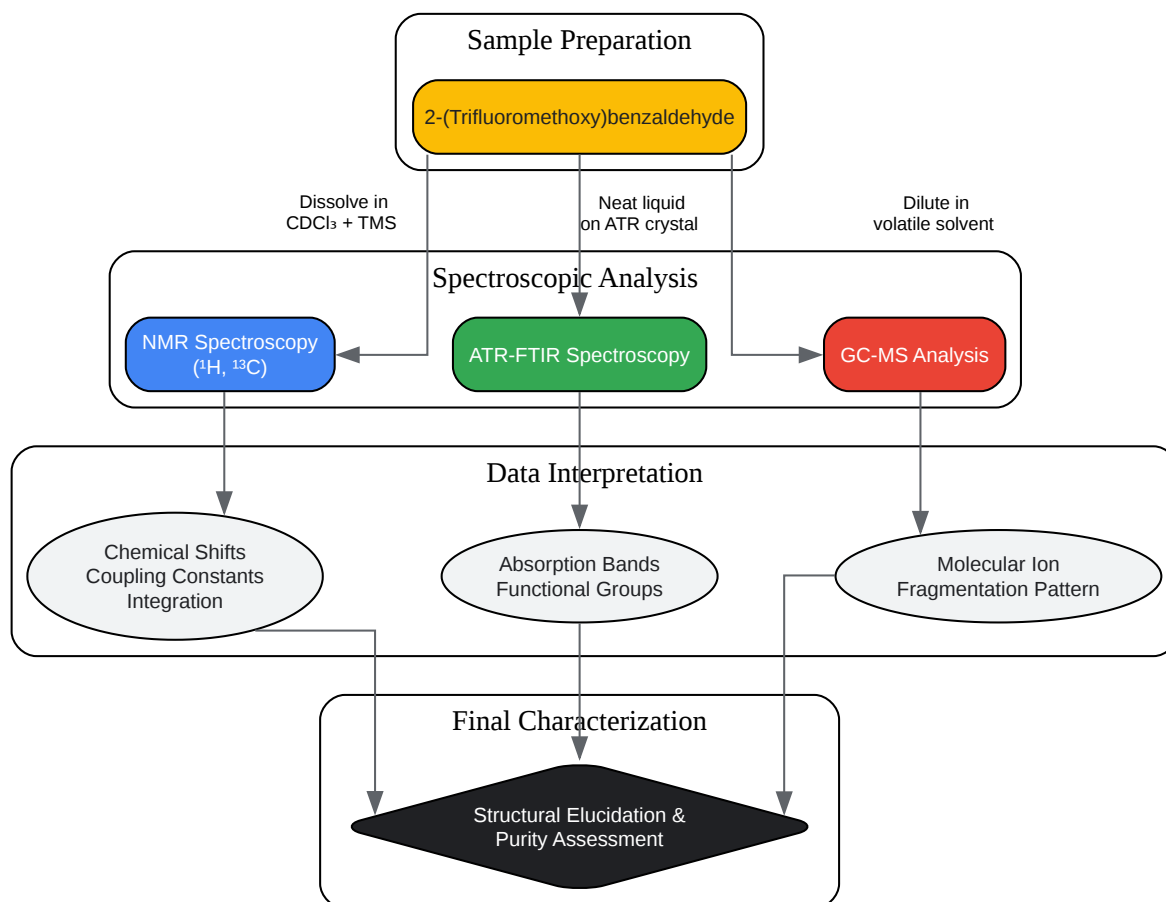
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-(trifluoromethoxy)benzaldehyde** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
 - Injection Volume: 1 µL (split or splitless injection depending on concentration).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

- MS Parameters (Electron Ionization - EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Scan Speed: Normal.
- Data Analysis:
 - Identify the peak corresponding to **2-(trifluoromethoxy)benzaldehyde** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(trifluoromethoxy)benzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis of **2-(Trifluoromethoxy)benzaldehyde**.

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